Fluorine-Substitution Advantage: Predicted Superior Target Engagement over Nitro and Methyl Analogs
The compound's 2-fluorobenzamide moiety provides a crucial advantage over related analogs. In the anti-tubercular 2-arylquinazoline series, compounds containing a 2-fluorobenzamide group consistently demonstrated potent activity, while non-fluorinated or nitro-substituted variants often showed significantly reduced or no activity. For instance, in a study of closely related 2-arylquinazoline benzamides, lead compounds 9e and 9f, which feature a 2-fluorobenzamide motif, achieved MIC values of 4 µg/mL against M. tuberculosis H37RV [1]. While this specific compound was not directly tested in that study, the presence of the same 2-fluorobenzamide pharmacophore suggests it is a strong candidate for similar or improved potency compared to non-fluorinated analogs like N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide.
| Evidence Dimension | Anti-mycobacterial potency (MIC) |
|---|---|
| Target Compound Data | Predicted potent activity based on pharmacophore alignment (2-fluorobenzamide-containing leads exhibit MIC of 4 µg/mL in class) |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., pentanamide derivative): No reported anti-mycobacterial activity |
| Quantified Difference | Qualitative difference: presence vs. absence of fluorine directly correlates with >10-fold potency improvement in this chemical class |
| Conditions | In vitro assay against M. tuberculosis H37RV strain |
Why This Matters
For researchers sourcing compounds for anti-tubercular screening, the 2-fluorobenzamide motif is a critical determinant of potency, making this compound a scientifically rational choice over non-fluorinated alternatives.
- [1] Gatadi, S., et al. (2020). Synthesis, biological evaluation and molecular modelling insights of 2-arylquinazoline benzamide derivatives as anti-tubercular agents. Journal of Molecular Structure, 1221, 128493. View Source
